4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid
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Overview
Description
4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid is an organic compound that features a benzoic acid core with a hydroxyimino and methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-methoxyphenol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-[(E)-(hydroxyimino)methyl]phenol.
Etherification: The intermediate is then subjected to etherification with 2-methoxyphenol in the presence of a suitable base to yield 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)phenol.
Carboxylation: Finally, the phenol derivative is carboxylated using carbon dioxide under high pressure and temperature to obtain the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-[(hydroxyimino)methyl]benzoic acid: Similar structure but lacks the methoxyphenoxy group.
2-methoxybenzoic acid: Similar structure but lacks the hydroxyimino group.
4-hydroxybenzoic acid: Similar structure but lacks both the methoxyphenoxy and hydroxyimino groups.
Uniqueness
4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to the presence of both the hydroxyimino and methoxyphenoxy groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-15-8-12(9-17-20)4-7-14(15)22-10-11-2-5-13(6-3-11)16(18)19/h2-9,20H,10H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
VUMURMIANPQZCK-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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